Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate
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Overview
Description
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of isobutyl p-toluate with a diazonium salt. The diazonium salt is prepared by the diazotization of an amine precursor, such as 3,3-dimethylamine, using sodium nitrite and hydrochloric acid. The reaction is carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt. The resulting diazonium salt is then coupled with isobutyl p-toluate to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazene compounds depending on the substituent introduced.
Scientific Research Applications
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate involves the interaction of the triazene group with biological molecules. The compound can undergo hydrolysis to release reactive intermediates, such as diazonium ions, which can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the modification of biological molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isobutyl 3-(3-methyltriazeno)-p-toluate
- Isobutyl 3-(3,3-dimethyltriazeno)-m-toluate
- Isobutyl 3-(3,3-dimethyltriazeno)-o-toluate
Uniqueness
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate is unique due to the presence of the 3,3-dimethyltriazeno group, which imparts specific chemical and biological properties. The position of the triazene group on the p-toluate moiety also influences its reactivity and interactions with other molecules.
Properties
CAS No. |
76765-24-7 |
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Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-methylpropyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)9-19-14(18)12-7-6-11(3)13(8-12)15-16-17(4)5/h6-8,10H,9H2,1-5H3 |
InChI Key |
ZTXLGUQTRAMUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(C)C)N=NN(C)C |
Origin of Product |
United States |
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